molecular formula C13H22O2 B15183826 2-Ethylbutyl cyclopent-2-ene-1-acetate CAS No. 94278-39-4

2-Ethylbutyl cyclopent-2-ene-1-acetate

Cat. No.: B15183826
CAS No.: 94278-39-4
M. Wt: 210.31 g/mol
InChI Key: KCCAJFPBAQGCQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylbutyl cyclopent-2-ene-1-acetate can be synthesized through the esterification of cyclopent-2-ene-1-acetic acid with 2-ethyl-1-butanol . The reaction typically involves the use of an esterification agent such as sulfuric acid or an acid anhydride/acid catalyst . The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

    Catalyst: Sulfuric acid or other acid catalysts are commonly used to speed up the reaction.

    Solvent: The reaction may be conducted in an organic solvent to dissolve the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Reactant Purity: High-purity reactants are used to ensure the quality of the final product.

    Reaction Vessels: Large-scale reactors equipped with temperature control and mixing capabilities are employed.

    Purification: The product is purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl cyclopent-2-ene-1-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alcohols or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylbutyl cyclopent-2-ene-1-acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethylbutyl cyclopent-2-ene-1-acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma . The compound’s ester group can also undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which may have further biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylbutyl acetate: Similar ester structure but lacks the cyclopentene ring.

    Cyclopent-2-ene-1-acetic acid: The parent acid of the ester.

    2-Ethyl-1-butanol: The alcohol component used in the synthesis of the ester.

Uniqueness

2-Ethylbutyl cyclopent-2-ene-1-acetate is unique due to its combination of a cyclopentene ring and an ester group, which imparts distinct chemical and olfactory properties. Its pleasant aroma and stability make it a valuable ingredient in the fragrance industry .

Properties

CAS No.

94278-39-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-ethylbutyl 2-cyclopent-2-en-1-ylacetate

InChI

InChI=1S/C13H22O2/c1-3-11(4-2)10-15-13(14)9-12-7-5-6-8-12/h5,7,11-12H,3-4,6,8-10H2,1-2H3

InChI Key

KCCAJFPBAQGCQC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)CC1CCC=C1

Origin of Product

United States

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